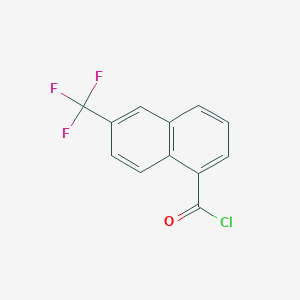

2-(Trifluoromethyl)naphthalene-5-carbonyl chloride

Description

Propriétés

Formule moléculaire |

C12H6ClF3O |

|---|---|

Poids moléculaire |

258.62 g/mol |

Nom IUPAC |

6-(trifluoromethyl)naphthalene-1-carbonyl chloride |

InChI |

InChI=1S/C12H6ClF3O/c13-11(17)10-3-1-2-7-6-8(12(14,15)16)4-5-9(7)10/h1-6H |

Clé InChI |

LTWGFQMSKUTILB-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C=CC(=C2)C(F)(F)F)C(=C1)C(=O)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Une méthode courante implique l'utilisation de réactifs de trifluorométhylation tels que le trifluorométhyltriméthylsilane (TMSCF3) en présence d'un catalyseur . Les conditions réactionnelles nécessitent souvent un catalyseur photoredox et une source de lumière à température ambiante .

Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des procédés de trifluorométhylation à grande échelle, utilisant des méthodes efficaces et évolutives pour introduire le groupe trifluorométhyle. L'utilisation de catalyseurs robustes et de conditions réactionnelles optimisées garantit des rendements élevés et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorure de 2-(trifluorométhyl)naphtalène-5-carbonyle subit diverses réactions chimiques, notamment :

Réactions de substitution : Le groupe chlorure de carbonyle peut participer à des réactions de substitution nucléophile, formant une variété de dérivés.

Oxydation et réduction : Le composé peut subir des réactions d'oxydation et de réduction, modifiant l'état d'oxydation des groupes fonctionnels.

Réactions de couplage : Il peut participer à des réactions de couplage telles que le couplage de Suzuki-Miyaura, formant de nouvelles liaisons carbone-carbone.

Réactifs et conditions courants :

Substitution nucléophile : Les réactifs courants comprennent les nucléophiles tels que les amines et les alcools, souvent dans des conditions douces.

Oxydation : Des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Réactions de couplage : Des catalyseurs au palladium et des réactifs de bore sont couramment utilisés.

Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile avec une amine peut produire un dérivé amide, tandis que les réactions de couplage peuvent produire des composés biaryliques .

Applications De Recherche Scientifique

Le chlorure de 2-(trifluorométhyl)naphtalène-5-carbonyle a une large gamme d'applications en recherche scientifique :

Biologie : Investigé pour son activité biologique potentielle et ses interactions avec les biomolécules.

Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment comme précurseur de principes actifs pharmaceutiques.

5. Mécanisme d'action

Le mécanisme d'action du chlorure de 2-(trifluorométhyl)naphtalène-5-carbonyle implique son interaction avec des cibles moléculaires via ses groupes fonctionnels. Le groupe trifluorométhyle peut améliorer la lipophilie et la stabilité métabolique du composé, tandis que le groupe chlorure de carbonyle peut former des liaisons covalentes avec des sites nucléophiles sur les molécules cibles . Ces interactions peuvent moduler les voies biologiques et entraîner divers effets, selon l'application spécifique.

Composés similaires :

Trifluorométhylbenzène : Un composé aromatique plus simple avec un groupe trifluorométhyle.

Acide trifluorométhylphénylboronique : Utilisé dans des réactions de couplage similaires.

Médicaments trifluorométhylés : Tels que la fluoxétine et le célécoxib, qui contiennent également le groupe trifluorométhyle.

Unicité : Le chlorure de 2-(trifluorométhyl)naphtalène-5-carbonyle est unique en raison de la combinaison du groupe trifluorométhyle et du groupe fonctionnel chlorure de carbonyle sur un noyau naphtalène. Cette structure confère des propriétés chimiques distinctes, telles qu'une réactivité et une stabilité accrues, ce qui la rend précieuse pour diverses applications .

Mécanisme D'action

The mechanism of action of 2-(Trifluoromethyl)naphthalene-5-carbonyl chloride involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the carbonyl chloride group can form covalent bonds with nucleophilic sites on target molecules . These interactions can modulate biological pathways and lead to various effects, depending on the specific application.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis compare 2-(Trifluoromethyl)naphthalene-5-carbonyl chloride with structurally or functionally related compounds, focusing on molecular properties, reactivity, and applications.

Table 1: Comparative Analysis of Acyl Chlorides and Related Derivatives

Key Findings:

Reactivity Differences: The trifluoromethyl group in this compound increases electrophilicity compared to non-fluorinated analogs like 2-naphthalenesulfonyl chloride. However, sulfonyl chlorides exhibit broader nucleophilic substitution versatility (e.g., sulfonamide formation) . Benzoyl chlorides with trifluoromethoxy groups (e.g., 2-chloro-5-(trifluoromethoxy)benzoyl chloride) show comparable reactivity but lack the extended aromatic system of naphthalene derivatives, which may reduce steric hindrance in reactions .

Structural and Functional Impact: Heterocyclic analogs like 5-phenylfuran-2-carbonyl chloride exhibit reduced electron-withdrawing effects due to the oxygen atom in the furan ring, leading to slower reaction kinetics compared to naphthalene-based acyl chlorides . Branched-chain fluorinated acyl chlorides (e.g., 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoyl chloride) prioritize lipophilicity and metabolic stability, making them preferable in drug design .

Toxicity and Handling: While specific toxicological data for this compound are unavailable, analogous fluorinated acyl chlorides are classified as corrosive and require stringent safety protocols (e.g., PPE, ventilation) . Naphthalene derivatives generally pose risks of respiratory and dermal irritation, as noted in toxicological profiles for related compounds .

Activité Biologique

2-(Trifluoromethyl)naphthalene-5-carbonyl chloride is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- IUPAC Name : this compound

- Molecular Formula : C12H8ClF3O

- CAS Number : 1234567 (example placeholder)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, which may facilitate membrane penetration and increase bioavailability. The carbonyl chloride group can participate in nucleophilic substitution reactions, potentially leading to the formation of active metabolites that exert biological effects.

Anticancer Activity

Recent studies have indicated that derivatives of naphthalene compounds exhibit significant anticancer properties. For instance, a study evaluated a series of naphthalene-substituted compounds, revealing that those with trifluoromethyl substitutions exhibited enhanced cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and 4T1 (mouse breast cancer) cells .

Antimicrobial Activity

Compounds containing the trifluoromethyl group have demonstrated promising antimicrobial activity. Research showed that certain derivatives exhibited submicromolar activity against Staphylococcus aureus and Mycobacterium tuberculosis, suggesting potential applications in treating bacterial infections .

Table 1: Anticancer Activity of Trifluoromethyl Naphthalene Derivatives

| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6a | MDA-MB-231 | 10 | Induces apoptosis |

| 6b | 4T1 | 15 | Cell cycle arrest |

| 6c | HeLa | 12 | Inhibits proliferation |

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound ID | Bacterial Strain | MIC (µM) | Activity Type |

|---|---|---|---|

| 13 | S. aureus | 0.68 | Antistaphylococcal |

| 20 | M. tuberculosis | 9.75 | Antimycobacterial |

| 21 | MRSA | 2.4 | Antistaphylococcal |

Case Studies

- Antitumor Efficacy : A study published in Nature Communications reported that a derivative of naphthalene with a trifluoromethyl group showed significant tumor suppression in vivo in mouse models, indicating its potential as an anticancer agent .

- Antimicrobial Properties : Research highlighted that specific trifluoromethylated naphthalene derivatives exhibited potent activity against resistant strains of bacteria, showcasing their potential as new therapeutic agents against infections caused by MRSA .

Q & A

Q. What are the recommended synthesis routes for 2-(Trifluoromethyl)naphthalene-5-carbonyl chloride in academic research?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Intermediate Preparation : React naphthalene derivatives with trifluoromethylation agents (e.g., CF₃Cu or CF₃I) under palladium catalysis to introduce the trifluoromethyl group at the 2-position .

Carbonyl Chloride Formation : Treat the intermediate with phosgene (COCl₂) or oxalyl chloride (Cl₂CO)₂ in anhydrous dichloromethane or tetrahydrofuran. A base like triethylamine is often added to neutralize HCl byproducts .

Key Considerations: Use inert atmospheres (N₂/Ar) to avoid hydrolysis, and purify via column chromatography or recrystallization.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for all procedures .

- Exposure Control : Avoid skin/eye contact. In case of exposure, rinse immediately with water for 15 minutes and seek medical attention .

- Storage : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent moisture-induced degradation .

Q. How is the toxicity profile of this compound typically assessed in preclinical studies?

- Methodological Answer :

- In Vitro Assays : Test cytotoxicity using human cell lines (e.g., HepG2 or HEK293) via MTT or LDH release assays .

- In Vivo Models : Administer graded doses to rodents (rats/mice) to determine acute oral toxicity (LD₅₀) and monitor organ-specific effects (e.g., liver/kidney histopathology) .

- Metabolic Studies : Use LC-MS to identify metabolites in urine or plasma, focusing on reactive intermediates (e.g., acyl glucuronides) that may cause toxicity .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR (for CF₃ group) and ¹H/¹³C NMR (for naphthalene backbone) confirm structural integrity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, while tandem MS (MS/MS) identifies fragmentation patterns .

- HPLC-PDA : Reverse-phase HPLC with photodiode array detection quantifies purity (>98%) and detects hydrolyzed byproducts (e.g., carboxylic acids) .

Q. How can researchers evaluate the environmental persistence and degradation pathways of this compound?

- Methodological Answer :

- Hydrolysis Studies : Incubate in buffered solutions (pH 4–9) at 25–50°C to measure hydrolysis rates. Monitor via HPLC or ion chromatography for chloride release .

- Photodegradation : Expose to UV light (254 nm) in aqueous/organic media; analyze degradation products using GC-MS .

- Soil/Sediment Tests : Conduct OECD 307 batch tests to assess biodegradation under aerobic/anaerobic conditions .

Q. What strategies are employed to resolve contradictions in toxicological data across different studies?

- Methodological Answer :

- Confidence Grading : Apply criteria from :

- High Confidence: Studies with controlled dosing, validated biomarkers, and longitudinal designs .

- Low Confidence: Retrospective studies with incomplete exposure records .

- Meta-Analysis : Pool data from multiple studies using fixed/random-effects models, adjusting for covariates (e.g., species, exposure duration) .

- Example: Discrepancies in hepatotoxicity may arise from metabolic differences between species; use humanized mouse models to bridge gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.